molecular formula C8H12N2O B038006 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one CAS No. 121575-97-1

3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one

Cat. No.: B038006
CAS No.: 121575-97-1
M. Wt: 152.19 g/mol
InChI Key: LPDVMKGSVXYVQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bucladesine sodium is synthesized by the butyrylation of cyclic adenosine monophosphate. The reaction involves the use of butyric anhydride in the presence of a base, such as pyridine, to form dibutyryl cyclic adenosine monophosphate. The product is then converted to its sodium salt form by neutralization with sodium hydroxide .

Industrial Production Methods: Industrial production of bucladesine sodium follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bucladesine sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bucladesine sodium is extensively used in scientific research due to its ability to mimic cyclic adenosine monophosphate and induce physiological responses. Some of its applications include:

Mechanism of Action

Bucladesine sodium exerts its effects by mimicking the action of endogenous cyclic adenosine monophosphate. It activates cyclic adenosine monophosphate-dependent protein kinase, leading to the phosphorylation of various target proteins. This activation results in a cascade of cellular events, including changes in gene expression, enzyme activity, and cellular metabolism .

Comparison with Similar Compounds

    Cyclic adenosine monophosphate: The natural analog of bucladesine sodium.

    Dibutyryl cyclic guanosine monophosphate: Another cyclic nucleotide analog with similar properties.

Comparison: Bucladesine sodium is unique due to its enhanced cell permeability and stability compared to cyclic adenosine monophosphate. This makes it more effective in inducing physiological responses in experimental conditions. Dibutyryl cyclic guanosine monophosphate, while similar, targets different signaling pathways and has distinct biological effects .

Properties

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-cyclohepta[d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDVMKGSVXYVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566715
Record name 3,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121575-97-1
Record name 3,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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